trans-1,2-Bis(tributylstannyl)ethene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

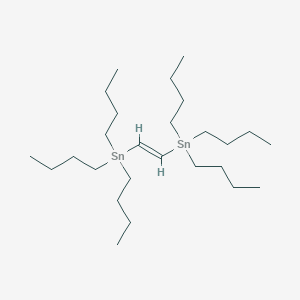

2D Structure

Properties

IUPAC Name |

tributyl-[(E)-2-tributylstannylethenyl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKOWRBFAJTPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418823 | |

| Record name | trans-1,2-Bis(tributylstannyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14275-61-7 | |

| Record name | trans-1,2-Bis(tributylstannyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-Bis(tri-n-butylstannyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-1,2-Bis(tributylstannyl)ethene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the prevalent and efficient method for the synthesis of trans-1,2-Bis(tributylstannyl)ethene, a versatile reagent in organic synthesis, particularly in Stille coupling reactions. The document details the reaction mechanism, experimental protocols, and quantitative data, offering a reproducible and thorough resource for laboratory application.

Introduction

This compound is a key bifunctional organotin compound. Its stereodefined vinyl-bis-stannane structure allows for sequential and site-selective introduction of two different organic moieties through palladium-catalyzed cross-coupling reactions. This capability makes it a valuable building block in the synthesis of complex molecules, including natural products, polymers, and novel pharmaceutical agents. The most common and reliable synthesis involves a two-step process: the preparation of tributylethynylstannane followed by the radical-initiated hydrostannylation with tributyltin hydride.

Reaction Pathway and Mechanism

The synthesis proceeds via a free-radical chain mechanism. The process is initiated by the thermal decomposition of 2,2'-azobis(2-methylpropionitrile) (AIBN), which generates radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•). The tributyltin radical adds to one of the carbon atoms of the alkyne (tributylethynylstannane). The resulting vinyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final product, this compound, and regenerate the tributyltin radical, thus propagating the chain reaction. The trans stereochemistry is the thermodynamically favored outcome of this radical addition process.

Experimental Protocols

The following protocols are based on established and verified procedures for the synthesis of this compound.[1]

Synthesis of Tributylethynylstannane

-

An oven-dried, 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 100-mL addition funnel, and a nitrogen inlet.

-

The flask is charged with lithium acetylide-ethylenediamine complex (24.0 g, 0.26 mol).

-

The system is evacuated and placed under a nitrogen atmosphere.

-

Tetrahydrofuran (THF, 800 mL) is added via cannula.

-

The flask is cooled in an ice-water bath, and tributyltin chloride (70.7 g, 0.22 mol) is added dropwise over 45 minutes.

-

The ice bath is removed, and the mixture is stirred for 18 hours at room temperature.

-

The flask is cooled again in an ice-water bath, and excess lithium acetylide is quenched by the addition of 20 mL of water.

-

The reaction mixture is concentrated under reduced pressure and washed with hexane (3 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is distilled under vacuum to afford tributylethynylstannane as a colorless liquid.

Synthesis of (E)-1,2-Bis(tributylstannyl)ethylene

-

A 200-mL, one-necked, round-bottomed flask containing a magnetic stirring bar and a nitrogen inlet is charged with tributylethynylstannane (20.6 g, 0.066 mol), tributyltin hydride (23.1 g, 0.079 mol), and 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.25 g, 0.0016 mol).[1]

-

The reaction mixture is heated at 90°C with stirring for 6 hours.[1]

-

The reaction progress can be monitored by ¹H NMR spectroscopy.

-

After completion, the product is purified by vacuum distillation (170–186°C, 0.3 mm Hg) to yield (E)-1,2-bis(tributylstannyl)ethylene as a clear, colorless oil.[1]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Yield for the Synthesis of (E)-1,2-Bis(tributylstannyl)ethylene.

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |

| Tributylethynylstannane | 315.13 | 20.6 | 0.066 | 1.00 |

| Tributyltin hydride | 291.06 | 23.1 | 0.079 | 1.20 |

| AIBN | 164.21 | 0.25 | 0.0016 | 0.024 |

| Product | (E)-1,2-Bis(tributylstannyl)ethylene | 606.19 | 35.1–36.6 | 0.058–0.060 |

| Yield | 88–92% [1] |

Table 2: Physical and Spectroscopic Data for (E)-1,2-Bis(tributylstannyl)ethylene.

| Property | Value |

| Appearance | Clear, colorless oil[1] |

| Boiling Point | 170–186°C at 0.3 mmHg[1] |

| ¹H NMR (270 MHz, CDCl₃) δ | 0.88 (t, 18H, J = 7.3 Hz), 0.93–1.02 (m, 12H), 1.25–1.38 (m, 12H), 1.49–1.60 (m, 12H), 6.75 (s, 2H)[1] |

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Caption: Experimental workflow for the two-step synthesis.

Caption: Radical chain mechanism for hydrostannylation.

References

An In-depth Technical Guide to the Chemical Properties of trans-1,2-Bis(tributylstannyl)ethene

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1,2-Bis(tributylstannyl)ethene is a key organometallic reagent widely utilized in organic synthesis, particularly in the construction of complex molecular architectures. Its bifunctional nature, possessing two tributylstannyl groups on a trans-ethene backbone, makes it an invaluable building block for the stereoselective formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in Stille cross-coupling reactions, and a summary of its spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is soluble in many common organic solvents. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₅₆Sn₂ | [2] |

| Molecular Weight | 606.14 g/mol | [2] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Density | 1.132 g/mL at 25 °C | [2] |

| Refractive Index (n₂₀/D) | 1.502 | [2] |

| Storage Temperature | 2-8°C | [2] |

| CAS Number | 14275-61-7 | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent vinylic protons. The chemical shift of these protons is influenced by the electronegativity of the tin atoms. The butyl groups will exhibit a series of multiplets corresponding to the different methylene groups and a triplet for the terminal methyl groups.

¹³C NMR: The carbon NMR spectrum will show a signal for the vinylic carbons and four distinct signals for the butyl group carbons.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Sn-CH=CH-Sn | ~6.5-7.0 (s) | ~140-150 |

| Sn-CH₂- | ~0.9-1.1 (m) | ~10-15 |

| -CH₂- | ~1.4-1.6 (m) | ~27-29 |

| -CH₂- | ~1.2-1.4 (m) | ~29-31 |

| -CH₃ | ~0.8-1.0 (t) | ~13-14 |

Note: These are estimated chemical shifts based on known data for similar organotin compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the C-H and C=C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (sp²) | ~3020-3080 |

| C-H stretch (sp³) | ~2850-2960 |

| C=C stretch (trans) | ~1610-1640 |

| C-H bend (trans) | ~960-980 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will be characterized by the loss of butyl groups and other alkyl fragments.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrostannylation of an alkyne. A detailed experimental protocol is provided below.

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

To a stirred solution of bis(tributylstannyl)acetylene (1 equivalent) in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon), add a catalytic amount of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Slowly add tributyltin hydride (2 equivalents) to the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of potassium fluoride.

-

Stir the mixture vigorously for 1-2 hours to precipitate the tin byproducts as insoluble fluorides.

-

Filter the mixture through a pad of celite, washing with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Application in Stille Cross-Coupling: Synthesis of trans-Stilbene

This compound is a versatile reagent for the synthesis of symmetrical and unsymmetrical stilbenes via the Stille cross-coupling reaction.

Reaction Workflow:

Caption: Workflow for the synthesis of trans-stilbene.

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1 equivalent) and iodobenzene (2.2 equivalents) in anhydrous toluene.

-

Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%) to the solution.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether.

-

Add a saturated aqueous solution of potassium fluoride and stir vigorously for 2 hours.

-

Filter the resulting suspension through celite, and wash the filter cake with diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure trans-stilbene.

Signaling Pathways and Reaction Mechanisms

The Stille cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism is illustrated below.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to the Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with the organostannane reagent (in this case, this compound), where the organic group from the tin compound is transferred to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the new carbon-carbon bond in the product (R-R') and regenerate the active Pd(0) catalyst.

Applications in Drug Development and Materials Science

This compound serves as a crucial precursor in the synthesis of a variety of organic molecules with important applications.

-

Pharmaceutical Synthesis: It is employed in the synthesis of complex natural products and pharmacologically active compounds that contain a stilbene or related vinyl moiety.[3] The stereospecificity of the Stille coupling allows for precise control over the geometry of the double bond, which is often critical for biological activity.

-

Materials Science: This reagent is used in the preparation of conjugated polymers and organic electronic materials.[3][4] The introduction of the ethene bridge allows for the extension of π-conjugation in polymeric systems, leading to materials with desirable optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety Information

This compound is a toxic compound and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to participate in stereospecific Stille cross-coupling reactions makes it an indispensable tool for the construction of complex organic molecules. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and experimental protocols for its synthesis and application. A thorough understanding of these aspects is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to trans-1,2-Bis(tributylstannyl)ethene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on trans-1,2-Bis(tributylstannyl)ethene, a key reagent in organic synthesis. This document outlines its chemical identifiers, physical and chemical properties, and a detailed experimental protocol for its application in Stille coupling reactions. Additionally, it includes diagrams illustrating the Stille coupling mechanism and a typical experimental workflow.

Core Identifiers and Properties

This compound is an organotin compound widely utilized in palladium-catalyzed cross-coupling reactions. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 14275-61-7 |

| Molecular Formula | C₂₆H₅₆Sn₂ |

| Molecular Weight | 606.14 g/mol |

| InChI | 1S/2C12H27Sn.C2H2/c21-5-9-12(10-6-2,11-7-3)8-4;1-2/h25-11H2,1-4H3;1-2H/b;2-1+ |

| InChIKey | VNKOWRBFAJTPLS-AATRIKPKSA-N |

| Canonical SMILES | CCCC--INVALID-LINK--(CCCC)/C=C/--INVALID-LINK--(CCCC)CCCC |

| Synonyms | (E)-1,2-Bis(tributylstannyl)ethene, trans-1,2-Bis(tri-n-butylstannyl)ethylene |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.132 g/mL at 25 °C |

| Refractive Index | n20/D 1.502 |

| Boiling Point | 185 °C at 0.01 mmHg |

| Solubility | Miscible with tetrahydrofuran and dimethylformamide. Slightly miscible with water. |

| Storage | 2-8°C, under inert atmosphere |

Application in Organic Synthesis: The Stille Coupling Reaction

This compound is a cornerstone reagent for the formation of carbon-carbon bonds, particularly in the synthesis of conjugated polymers and complex organic molecules through the Stille coupling reaction. This palladium-catalyzed reaction couples the organostannane with an organic halide or triflate.[1][2]

The general scheme for a Stille coupling reaction is as follows:

R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃

Where:

-

R¹ and R² are the organic groups to be coupled.

-

X is a halide (e.g., I, Br, Cl) or a pseudohalide (e.g., triflate, OTf).

-

R³ is typically a butyl group.

-

A palladium catalyst is required.

The Stille reaction is valued for its tolerance of a wide variety of functional groups, mild reaction conditions, and generally high yields.[2]

Experimental Protocols

The following is a representative experimental protocol for a Stille cross-coupling reaction using an organostannane like this compound. This protocol is adapted from a general procedure and should be optimized for specific substrates.

Reaction: Stille Coupling of an Aryl Halide with this compound

Materials:

-

Aryl halide (e.g., 4-iodoanisole) (1.0 mmol, 1.0 eq)

-

This compound (0.5 mmol, 0.5 eq, assuming double coupling is not desired, or 1.0 mmol for polymer synthesis)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 mmol, 10 mol%)

-

Anhydrous toluene (10 mL)

-

Saturated aqueous solution of potassium fluoride (KF)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Schlenk flask and standard laboratory glassware

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol).

-

Catalyst and Ligand Addition: Add the palladium catalyst (0.025 mmol) and the ligand (0.1 mmol).

-

Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe. Stir the mixture for 10 minutes at room temperature. Then, add this compound (0.5 mmol) dropwise via syringe.

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (2 x 20 mL) to remove tin byproducts. Stir the biphasic mixture vigorously for 30 minutes during each wash.

-

Extraction and Drying: Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the key processes involved in a Stille coupling reaction.

Caption: Catalytic cycle of the Stille coupling reaction.

References

An In-depth Technical Guide to trans-1,2-Bis(tributylstannyl)ethene

For Researchers, Scientists, and Drug Development Professionals

Core Properties

trans-1,2-Bis(tributylstannyl)ethene is a key reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1] Its chemical and physical properties are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 14275-61-7 | [2] |

| Molecular Formula | C₂₆H₅₆Sn₂ | [2] |

| Molecular Weight | 606.14 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.132 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.502 | [2] |

Spectroscopic Data

Detailed, peer-reviewed spectroscopic data for this compound, including peak assignments and coupling constants, is not extensively available. Commercial suppliers note that the spectroscopic data conforms to the structure.

Table 2: Summary of Available Spectroscopic Data

| Spectroscopic Technique | Data Availability |

| ¹H NMR | Data not available in a structured format. Stated to conform to structure. |

| ¹³C NMR | Specific peak data not publicly available. |

| ¹¹⁹Sn NMR | Specific peak data not publicly available. |

| Infrared (IR) Spectroscopy | Stated to conform to structure; specific peak data not publicly available. |

| Mass Spectrometry (MS) | Specific fragmentation data not publicly available. |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are found in primary scientific literature, which may require subscription access.

Synthesis

The synthesis of this compound has been reported in the Journal of Organic Chemistry. Due to access limitations, the full experimental details cannot be reproduced here. Researchers are directed to the following publications for detailed procedures:

-

Bottaro, J. C.; Hanson, R. N.; Seitz, D. E. J. Org. Chem.1981 , 46 (25), 5221–5222.

-

Corey, E. J.; Wollenberg, R. H. J. Org. Chem.1976 , 41 (8), 1425–1426.

General Protocol for Stille Coupling

This compound is a common reagent in Stille coupling reactions to form a carbon-carbon bond between the ethene backbone and an organic halide. A general procedure involves the reaction of the organostannane with an organic electrophile in the presence of a palladium catalyst.[4]

Workflow for a General Stille Coupling Reaction

References

An In-depth Technical Guide to the ¹H NMR Spectrum of trans-1,2-Bis(tributylstannyl)ethene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of trans-1,2-Bis(tributylstannyl)ethene. This compound is a valuable bifunctional reagent in organic synthesis, particularly in Stille cross-coupling reactions, for the introduction of a vinylene bridge. A thorough understanding of its spectral characteristics is crucial for reaction monitoring and product characterization. While a definitive, published spectrum with precise chemical shifts and coupling constants for all signals could not be located in the searched literature, this guide synthesizes available information to present a comprehensive analysis based on established principles of NMR spectroscopy of organotin compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the two distinct types of protons: the vinyl protons of the ethene backbone and the protons of the tributylstannyl groups. Due to the symmetry of the trans-isomer, the two vinyl protons are chemically equivalent, as are the corresponding protons of the two tributylstannyl moieties.

The key feature of the spectrum is the coupling of the vinyl protons to the magnetically active tin isotopes, ¹¹⁷Sn (natural abundance 7.68%) and ¹¹⁹Sn (natural abundance 8.59%). This coupling results in the appearance of "satellite" peaks flanking the main signal of the vinyl protons. The intensity of these satellites is proportional to the abundance of the respective tin isotopes.

The following table summarizes the expected signals, their multiplicities, and approximate chemical shift ranges based on analogous compounds.

| Assignment | Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| A | =CH -Sn | 6.0 - 6.5 | Singlet with tin satellites | ³J(¹¹⁹Sn,¹H) ≈ 70-80 Hz, ³J(¹¹⁷Sn,¹H) ≈ 67-77 Hz |

| B | Sn-CH₂ -(CH₂)₂-CH₃ | 0.9 - 1.1 | Triplet | J(H,H) ≈ 8 Hz |

| C | Sn-CH₂-CH₂ -CH₂-CH₃ | 1.4 - 1.6 | Sextet | J(H,H) ≈ 7 Hz |

| D | Sn-(CH₂)₂-CH₂ -CH₃ | 1.2 - 1.4 | Sextet | J(H,H) ≈ 7 Hz |

| E | Sn-(CH₂)₃-CH₃ | 0.8 - 0.9 | Triplet | J(H,H) ≈ 7 Hz |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The values for the tin-proton coupling constants are estimates based on typical values for vinylstannanes.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Analyte: Use this compound of high purity.

-

Solvent: Select a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organometallic compounds.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Procedure:

-

Accurately weigh the sample into a clean, dry vial.

-

Add the deuterated solvent using a calibrated pipette.

-

Gently agitate the vial to ensure complete dissolution. A brief sonication may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the liquid column in the NMR tube is of sufficient height to be within the detection region of the NMR probe (typically 4-5 cm).

-

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the multiplets of the butyl groups and for clear observation of the tin satellites.

-

Locking and Shimming:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp lines and high resolution.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Integrate all signals to determine the relative number of protons.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Analyze the chemical shifts, multiplicities, and coupling constants. Pay close attention to the satellite peaks of the vinyl proton signal to determine the ³J(Sn,H) coupling constants.

-

Visualization of Key ¹H NMR Couplings

The following diagram, generated using the DOT language, illustrates the structure of this compound and highlights the key proton environments and the significant coupling interaction between the vinyl protons and the tin nuclei.

Caption: Molecular structure and key ³J(Sn,H) coupling in this compound.

stability and storage of trans-1,2-Bis(tributylstannyl)ethene

An In-depth Technical Guide to the Stability and Storage of trans-1,2-Bis(tributylstannyl)ethene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its proper handling and in designing experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₅₆Sn₂ | [1][2] |

| Molecular Weight | 606.14 g/mol | [2] |

| Appearance | Colorless to pale yellow transparent liquid | |

| Density | 1.132 - 1.15 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.494 - 1.503 | [1][2] |

| Boiling Point | 185 °C at 0.01 mmHg | [2] |

| Melting Point | 180-182 °C | [2] |

| Solubility | Miscible with tetrahydrofuran and dimethylformamide. Slightly miscible with water. | [2][3] |

| CAS Number | 14275-61-7 | [1][2] |

Stability Profile

This compound is sensitive to both air and moisture.[2] Organotin compounds, in general, can be unstable under various conditions, leading to degradation and the formation of impurities that can affect experimental outcomes.

-

Air Sensitivity: Exposure to oxygen can lead to the oxidation of the tin-carbon bond. It is recommended to handle the compound under an inert atmosphere.

-

Moisture Sensitivity: The presence of water can lead to hydrolysis of the tributyltin group.[4] Organotin hydrides, a related class of compounds, are known to react with water to produce flammable hydrogen gas.[4] While this specific compound is not a hydride, caution is still warranted.

-

Light Sensitivity: While specific data on the photosensitivity of this compound is not detailed in the available literature, it is a general best practice to store sensitive chemical reagents in amber vials or in the dark to prevent potential light-induced decomposition.

-

Thermal Stability: The compound has a high boiling point, suggesting it is relatively stable at room temperature for short periods. However, for long-term storage, refrigeration is recommended.[1][2]

Recommended Storage Protocols

Proper storage is paramount to maintain the integrity of this compound. The following conditions are recommended based on supplier information and general guidelines for organotin compounds.

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | 2-8 °C (Refrigerated) | To minimize potential thermal degradation and maintain long-term stability. | [1][2] |

| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | To prevent oxidation and hydrolysis due to air and moisture sensitivity. | [3] |

| Container | Tightly sealed, amber glass bottle (e.g., Sure/Seal™ bottle) | To protect from light and prevent contamination from air and moisture. | [5][6] |

| Location | Well-ventilated, designated chemical storage area | To ensure safety and prevent exposure in case of a leak. | [6] |

A logical workflow for the storage of this compound is depicted in the following diagram.

References

- 1. This compound 97 14275-61-7 [sigmaaldrich.com]

- 2. chemwhat.com [chemwhat.com]

- 3. trans-1,2-Bis(tri-n-butylstannyl)ethylene, 96% | Fisher Scientific [fishersci.ca]

- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 5. delvallelab.weebly.com [delvallelab.weebly.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide on the Safety and Handling of trans-1,2-Bis(tributylstannyl)ethene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for trans-1,2-Bis(tributylstannyl)ethene, a member of the organotin family of compounds. Organotins are known for their toxicity, and strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the protection of the environment.

Hazard Identification and Classification

This compound is a hazardous chemical with multiple routes of exposure and potential for severe health effects. It is classified as acutely toxic if swallowed or in contact with skin, causes skin and serious eye irritation, is suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4]

GHS Hazard Statements: H301, H312, H315, H319, H360FD, H372, H410.[2][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₅₆Sn₂ | [2][4] |

| Molecular Weight | 606.14 g/mol | [2][4] |

| Appearance | Colorless to yellow liquid | |

| Density | 1.132 g/mL at 25 °C | [2][4] |

| Refractive Index | n20/D 1.502 | [2][4] |

| Boiling Point | 170-186 °C at 0.3 mmHg | [5] |

| Storage Temperature | 2-8°C | [2][4] |

Safe Handling and Personal Protective Equipment (PPE)

Due to the high toxicity of organotin compounds, all handling of this compound must be conducted in a well-ventilated fume hood.[1][6]

Engineering Controls

-

Fume Hood: All manipulations, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[1]

-

Hand Protection: Wear double gloves, with the outer glove being a chemically resistant material such as nitrile or Viton. Inspect gloves for any signs of degradation or puncture before and during use.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.[1][6]

-

Respiratory Protection: If there is a risk of aerosol generation and engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge should be used.

The following diagram illustrates the mandatory PPE for handling this compound.

Caption: Required PPE for handling this compound.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a procedure published in Organic Syntheses.[5]

Reaction: Tributylethynylstannane + Tributyltin hydride → this compound

Reagents and Equipment:

| Reagent/Equipment | Quantity |

| Tributylethynylstannane | 20.6 g (0.066 mol) |

| Tributyltin hydride | 23.1 g (0.079 mol) |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 0.25 g (0.0016 mol) |

| 200-mL round-bottomed flask | 1 |

| Magnetic stirring bar | 1 |

| Nitrogen inlet | 1 |

| Heating mantle | 1 |

| Distillation apparatus | 1 |

Procedure:

-

To a 200-mL, one-necked, round-bottomed flask containing a magnetic stirring bar and a nitrogen inlet, add tributylethynylstannane (20.6 g, 0.066 mol), tributyltin hydride (23.1 g, 0.079 mol), and 2,2'-azobis(2-methylpropionitrile) (0.25 g, 0.0016 mol).[5]

-

Heat the mixture at 90°C with stirring for 6 hours under a nitrogen atmosphere.[5]

-

After the reaction is complete, purify the product by distillation at 170–186°C under reduced pressure (0.3 mm). This yields 35.1–36.6 g (88–92%) of trans-1,2-bis(tributylstannyl)ethylene as a clear, colorless oil.[5]

The following diagram illustrates the synthesis workflow.

Caption: Synthesis workflow for this compound.

Quenching and Waste Disposal

Unreacted organotin reagents and residues must be quenched to less toxic inorganic tin species before disposal.

Procedure:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a quenching agent. A common and effective method is the use of a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble and less toxic tributyltin fluoride.

-

Stir the mixture vigorously for several hours to ensure complete precipitation.

-

Filter the resulting solid. The solid waste should be collected in a designated hazardous waste container.

-

The filtrate should be treated as hazardous organic waste and disposed of according to institutional guidelines.

Decontamination of Glassware and Equipment

All glassware and equipment that have been in contact with this compound must be decontaminated.

Procedure:

-

Rinse the glassware with an organic solvent (e.g., acetone or toluene) to remove the bulk of the organotin residue. Collect the rinsate as hazardous waste.

-

Immerse the rinsed glassware in a saturated solution of potassium hydroxide (KOH) in isopropanol or ethanol for at least 24 hours. This will cleave the tin-carbon bonds.

-

Alternatively, immerse the glassware in a household bleach solution (sodium hypochlorite) overnight. This will oxidize the organotin to less toxic inorganic tin oxides.[6]

-

After soaking, thoroughly wash the glassware with soap and water, followed by a final rinse with deionized water.

The following diagram outlines the decontamination process.

Caption: Decontamination workflow for organotin-contaminated glassware.

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [1] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention. | [1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [1] |

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection.

Procedure:

-

Absorb the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area using a bleach solution or a suitable commercial decontaminant.

-

Do not allow the spilled material or cleanup materials to enter waterways.[1][6]

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) for the most up-to-date information and follow all applicable safety guidelines.

References

An In-depth Technical Guide to trans-1,2-Bis(tributylstannyl)ethene: Synthesis, Properties, and Applications in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Bis(tributylstannyl)ethene is a versatile bifunctional organotin reagent that serves as a valuable building block in organic synthesis. Its primary utility lies in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, where it acts as a synthetic equivalent of an acetylene or an ethene dianion, enabling the stereospecific formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and significant applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature.[1][2][3] Below is a summary of its key physical and spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₅₆Sn₂ | [1][2] |

| Molecular Weight | 606.14 g/mol | [1][2] |

| CAS Number | 14275-61-7 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Density | 1.132 g/mL at 25 °C | [1][2] |

| Refractive Index (n₂₀/D) | 1.502 | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Spectroscopic Data:

While detailed assignments can vary slightly based on the solvent and instrument, the following represents typical NMR and IR data.

| Nucleus | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Description |

| ¹H NMR | ~6.7 ppm | Vinylic protons (-CH=CH-) |

| 0.8-1.6 ppm | Protons of the butyl groups | |

| ¹³C NMR | ~145 ppm | Vinylic carbons (-CH=CH-) |

| 9-30 ppm | Carbons of the butyl groups | |

| IR | ~950 cm⁻¹ | trans C-H bend |

Synthesis of this compound

A reliable and high-yielding synthesis of this compound is achieved through the hydrostannylation of tributylethynylstannane.[4]

Experimental Protocol

Reaction: (Bu₃Sn)C≡CH + Bu₃SnH → trans-(Bu₃Sn)CH=CH(SnBu₃)

Materials:

-

Tributylethynylstannane

-

Tributyltin hydride

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

Procedure:

-

To a 200-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a nitrogen inlet, add tributylethynylstannane (20.6 g, 0.066 mol), tributyltin hydride (23.1 g, 0.079 mol), and AIBN (0.25 g, 0.0016 mol).[4]

-

Heat the reaction mixture at 90°C with stirring for 6 hours.[4]

-

After cooling to room temperature, purify the product by distillation (170–186°C at 0.3 mmHg) to yield this compound as a clear, colorless oil (yield: 88–92%).[4]

References

An In-depth Technical Guide to the Physical Properties of trans-1,2-Bis(tributylstannyl)ethene

This guide provides a comprehensive overview of the key physical properties of trans-1,2-Bis(tributylstannyl)ethene, a vital organotin compound utilized in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science who require precise data and methodologies for their work.

Core Physical Properties

This compound is a liquid at room temperature. Its key physical characteristics, density and refractive index, are summarized below. These properties are crucial for substance identification, purity assessment, and reaction setup.

| Physical Property | Value | Conditions |

| Density | 1.132 g/mL | at 25 °C |

| 1.134 g/mL (lit.) | at 25 °C | |

| 1.15 g/cm³[1] | Not Specified | |

| Refractive Index | n20/D 1.502 | at 20 °C |

| n20/D 1.494 (lit.) | at 20 °C | |

| 1.5030[1] | Not Specified |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the density and refractive index of liquid compounds such as this compound.

The density of a liquid is its mass per unit volume. For a compound like this compound, this is typically determined using a pycnometer or a digital density meter.

Protocol using a Pycnometer:

-

Cleaning and Calibration: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned with a suitable solvent (e.g., acetone or ethanol) and dried completely. Its empty weight (mass) is precisely measured on an analytical balance.

-

Filling: The pycnometer is filled with the sample liquid, this compound, ensuring no air bubbles are trapped inside. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

Thermostatting: The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium. The volume of the liquid will adjust to the temperature, and any excess will be expelled through the capillary.

-

Weighing: The pycnometer is removed from the bath, carefully dried on the outside, and weighed again to determine the mass of the liquid.

-

Volume Determination: The procedure is repeated with a reference substance of known density, typically deionized water, to accurately determine the volume of the pycnometer at the measurement temperature.

-

Calculation: The density of the sample is calculated by dividing the mass of the liquid by the determined volume of the pycnometer.

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental physical property that is highly dependent on temperature and the wavelength of light used. An Abbe refractometer is commonly used for this measurement.

Protocol using an Abbe Refractometer:

-

Instrument Calibration: The refractometer is turned on, and the prism surfaces are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or isopropanol). The calibration of the instrument is checked using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the surface of the lower prism using a Pasteur pipette. The prisms are then closed and locked.

-

Measurement: The light source is switched on, and while looking through the eyepiece, the handwheel is adjusted to bring the boundary line between the light and dark fields into view. The compensator knob is then turned to eliminate any color fringes and sharpen the boundary line.

-

Reading: The handwheel is further adjusted to center the sharp, achromatic boundary line on the crosshairs of the eyepiece. The refractive index value is then read from the instrument's scale.

-

Temperature Control: The temperature of the prisms should be controlled and recorded, as the refractive index is temperature-dependent.[2] Measurements are typically standardized to 20 °C. If the measurement is performed at a different temperature, a correction factor may be applied.[2]

Logical Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Experimental workflow for determining the physical properties of this compound.

References

A Technical Guide to trans-1,2-Bis(tributylstannyl)ethene for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-1,2-Bis(tributylstannyl)ethene, a key reagent in organic synthesis, particularly for the construction of complex molecules and polymers. This document details its commercial availability, physicochemical properties, and applications, with a focus on detailed experimental protocols and reaction workflows.

Commercial Availability and Supplier Information

This compound is readily available from several major chemical suppliers. The compound is typically offered in various purities, and packaging sizes are available to suit both small-scale research and larger-scale development projects.

| Supplier | Product Number(s) | Purity | CAS Number |

| Sigma-Aldrich | 731625 | 97% | 14275-61-7 |

| TCI Chemicals | B1975 | >98.0% | 14275-61-7 |

| Thermo Fisher Scientific | 96% | 14275-61-7 |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is provided below. It is crucial to consult the Safety Data Sheet (SDS) from your supplier for comprehensive safety information before handling this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₅₆Sn₂ | [1][2] |

| Molecular Weight | 606.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.132 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.502 | [1] |

| Boiling Point | 170-186 °C at 0.3 mmHg | |

| Storage Temperature | 2-8°C | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360FD (May damage fertility. May damage the unborn child.), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects). | [1] |

Core Application: Stille Cross-Coupling Reactions

This compound is a versatile building block primarily utilized in palladium-catalyzed Stille cross-coupling reactions. This reaction forms a carbon-carbon bond between the vinyl core of the stannane and an organic halide or triflate. The trans configuration of the double bond is retained throughout the reaction, making it a valuable tool for stereoselective synthesis.

Key applications include:

-

Synthesis of π-conjugated polymers: It serves as a vinylene bridge in the synthesis of poly(arylenevinylene) (PAV) polymers, which are materials of interest for organic electronics.

-

Preparation of vinylstannanes: Reaction with one equivalent of an aryl halide can yield a monovinylstannane, which can then be used in subsequent coupling reactions.

-

Natural product synthesis: The ability to introduce a trans-vinylene unit stereoselectively is valuable in the total synthesis of complex natural products.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound itself and a representative Stille coupling reaction where it is used as a starting material.

Synthesis of this compound

This two-step procedure is adapted from Organic Syntheses.

Step A: Synthesis of Tributylethynylstannane

-

Apparatus: An oven-dried, 2-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 100-mL addition funnel, and a nitrogen inlet.

-

Reagents:

-

Lithium acetylide-ethylenediamine complex (24.0 g, 0.26 mol)

-

Tetrahydrofuran (THF), anhydrous (800 mL)

-

Tributyltin chloride (70.7 g, 0.22 mol)

-

-

Procedure:

-

The flask is charged with the lithium acetylide-ethylenediamine complex.

-

The system is evacuated and placed under a nitrogen atmosphere.

-

THF is added via cannula.

-

The flask is cooled in an ice-water bath, and tributyltin chloride is added dropwise over 45 minutes.

-

The ice bath is removed, and the mixture is stirred for 18 hours at room temperature.

-

The reaction is quenched by cooling the flask in an ice-water bath and adding 20 mL of water.

-

The mixture is concentrated under reduced pressure and washed with hexane (3 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate.

-

Filtration and evaporation of the solvent under reduced pressure yields a colorless oil.

-

Distillation at 90–94°C (0.5 mm) affords tributylethynylstannane as a water-white liquid (Yield: 31–35%).

-

Step B: Synthesis of (E)-1,2-Bis(tributylstannyl)ethylene

-

Apparatus: A 200-mL, one-necked, round-bottomed flask containing a magnetic stirring bar and a nitrogen inlet.

-

Reagents:

-

Tributylethynylstannane (20.6 g, 0.066 mol)

-

Tributyltin hydride (23.1 g, 0.079 mol)

-

2,2'-azobis(2-methylpropionitrile) (AIBN) (0.25 g, 0.0016 mol)

-

-

Procedure:

-

The reagents are placed in the flask under a nitrogen atmosphere.

-

The mixture is heated at 90°C with stirring for 6 hours.

-

Distillation at 170–186°C (0.3 mm) yields (E)-1,2-bis(tributylstannyl)ethylene as a clear, colorless oil (Yield: 88–92%).

-

Representative Stille Coupling Protocol: Synthesis of a Symmetrical Diaryl Ethene

The following is a general procedure for a double Stille cross-coupling reaction.

-

Apparatus: A flame-dried Schlenk flask equipped with a magnetic stir bar, condenser, and nitrogen inlet.

-

Reagents:

-

This compound (1.0 eq)

-

Aryl iodide or bromide (2.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 eq)

-

Anhydrous toluene or DMF

-

-

Procedure:

-

To the Schlenk flask, add this compound, the aryl halide, and the solvent under a nitrogen atmosphere.

-

Degas the solution by bubbling with nitrogen for 20-30 minutes.

-

Add the palladium catalyst and the phosphine ligand.

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Visualized Workflows and Pathways

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Catalytic Cycle of the Stille Cross-Coupling Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols: Trans-1,2-Bis(tributylstannyl)ethene in Stille Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Trans-1,2-bis(tributylstannyl)ethene is a key bifunctional reagent in palladium-catalyzed Stille coupling reactions. Its unique structure, featuring two tributylstannyl groups on a trans-ethene backbone, allows for the stereospecific formation of (E)-1,2-divinylarenes and the synthesis of conjugated polymers. This document provides detailed application notes and experimental protocols for its use in organic synthesis.

Overview of the Stille Coupling Reaction

The Stille coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin compound) and an organic halide or triflate, catalyzed by a palladium complex.[1][2] The reaction is valued for its tolerance of a wide variety of functional groups and its stereospecificity.[1][3]

The general catalytic cycle of the Stille reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: General catalytic cycle of the Stille coupling reaction.

Applications of this compound

This reagent is primarily used in two key applications:

-

Synthesis of (E)-1,2-Divinylarenes: The sequential or double Stille coupling with aryl halides or triflates allows for the synthesis of symmetrical or unsymmetrical (E)-1,2-diaryl ethenes. These structures are important motifs in pharmaceuticals and materials science.

-

Polymer Synthesis: It serves as a monomer in Stille polymerization reactions with dihaloaromatic compounds to produce poly(arylene vinylene) (PAV) polymers.[4] These conjugated polymers are of interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[5][6]

References

- 1. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. This compound 97 14275-61-7 [sigmaaldrich.com]

- 5. Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis([1,2,3]triazole) for applications in organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. "Synthesis of conjugated polymers from xanthene and alkenyl flanked dik" by Ranganath Wijesinghe Wahalathantrige Don [scholarsjunction.msstate.edu]

Protocol for Stille Coupling with trans-1,2-Bis(tributylstannyl)ethene

Application Notes

The Stille cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, widely employed in academic and industrial research.[1][2] This protocol focuses on the application of trans-1,2-bis(tributylstannyl)ethene as a vinylating agent for the synthesis of symmetrical stilbenes and poly(arylene vinylene)s (PAVs). This organostannane reagent is particularly useful as it allows for a double coupling reaction, installing a trans-configured vinylene bridge between two organic moieties.[3]

Key Features of Stille Coupling with this compound:

-

Stereospecificity: The trans geometry of the ethene bridge is retained in the final product.

-

Versatility: This method is compatible with a wide range of aryl and heteroaryl halides (I, Br) and triflates.

-

Synthesis of Conjugated Systems: It provides a direct route to conjugated stilbenes and polymers, which are of significant interest in materials science for their electronic and optical properties.[4][5]

-

Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, tolerating a variety of functional groups.[6]

Mechanism Overview:

The catalytic cycle of the Stille reaction is well-established and involves three key steps:[1]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane reagent transfers a vinyl group to the palladium center, displacing the halide and forming a new Pd-C bond. In the case of this compound, this step occurs sequentially at both tin-carbon bonds.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical Stilbene

This protocol describes a general procedure for the synthesis of a symmetrical stilbene via a double Stille coupling reaction between an aryl halide and this compound.

Reaction Scheme:

2 Ar-X + (Bu₃Sn)CH=CH(SnBu₃) → Ar-CH=CH-Ar + 2 Bu₃Sn-X (where Ar = aryl group, X = I, Br)

Materials:

-

Aryl halide (e.g., 4-bromoanisole, 2 equivalents)

-

This compound (1 equivalent)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

-

Phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃, 8-16 mol%)

-

Anhydrous and degassed solvent (e.g., toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Stirring and heating equipment (magnetic stirrer, heating mantle)

Procedure:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (2.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.04 mmol, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 0.16 mmol, 8 mol%).

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene (10 mL) via syringe. Stir the mixture for 10 minutes at room temperature to ensure dissolution and complex formation.

-

Addition of Stannane: Add this compound (1.0 mmol) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure symmetrical stilbene.

Protocol 2: Synthesis of a Poly(arylene vinylene) (PAV) via Stille Polymerization

This protocol outlines the synthesis of a conjugated polymer through Stille polycondensation of a dibromoaromatic monomer with this compound.[3]

Reaction Scheme:

n Br-Ar-Br + n (Bu₃Sn)CH=CH(SnBu₃) → [-Ar-CH=CH-]n + 2n Bu₃Sn-Br (where Ar = aromatic or heteroaromatic unit)

Materials:

-

Dibromoaromatic monomer (e.g., 2,5-dibromothiophene, 1 equivalent)

-

This compound (1 equivalent)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃, 8 mol%)

-

Anhydrous and degassed solvent (e.g., chlorobenzene or toluene)

-

Inert gas (Argon)

-

Standard polymerization glassware

Procedure:

-

Monomer Preparation: In a rigorously dried Schlenk tube under an argon atmosphere, dissolve the dibromoaromatic monomer (1.0 mmol) and this compound (1.0 mmol) in anhydrous and degassed chlorobenzene (5 mL).

-

Catalyst Preparation: In a separate Schlenk tube, dissolve the palladium catalyst (Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (P(o-tol)₃, 0.08 mmol) in chlorobenzene (2 mL). Stir for 15 minutes at room temperature.

-

Polymerization: Transfer the catalyst solution to the monomer solution via a cannula. Heat the reaction mixture to 100 °C and stir for 48 hours under a positive pressure of argon.

-

Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol.

-

Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. Finally, extract the polymer with chloroform and precipitate it again in methanol. Dry the purified polymer under vacuum.

Data Presentation

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Toluene | 110 | 16 | 85 | Hypothetical Example |

| 2 | 2,5-Dibromothiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Chlorobenzene | 100 | 48 | >90 (Polymer) | [3] |

| 3 | 4,4'-Diiodo-N,N-diphenylaniline | Pd(PPh₃)₄ (5) | - | DMF | 90 | 24 | >95 (Polymer) | Grigoras et al. (Implied) |

| 4 | 2-Bromothiophene | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 78 | Hypothetical Example |

Visualizations

Caption: General experimental workflow for a double Stille coupling reaction.

Caption: Simplified catalytic cycle for the double Stille coupling reaction.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. A Novel Synthesis Strategy for Poly(Arylene‐Vinylene) Derivatives by Elemental Sulfur‐Mediated Polyolefination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Synthesis of Polyarylenevinylene Polymers using trans-1,2-Bis(tributylstannyl)ethene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyarylenevinylenes (PAVs) are a class of conjugated polymers that have garnered significant interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The Stille cross-coupling reaction is a versatile and powerful method for the synthesis of PAVs, offering mild reaction conditions and a high tolerance for various functional groups. This application note provides detailed protocols for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives via Stille polycondensation, utilizing trans-1,2-Bis(tributylstannyl)ethene as a key monomer.

The Stille coupling involves the palladium-catalyzed reaction between an organostannane and an organic electrophile. In the context of PAV synthesis, this typically involves the polymerization of a dihaloarene with a distannyl compound, such as this compound. The choice of catalyst, ligands, solvents, and monomers can significantly influence the molecular weight, polydispersity, and ultimately the electronic and optical properties of the resulting polymer.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a poly(p-phenylene vinylene) derivative using the Stille coupling reaction. This data is essential for researchers aiming to reproduce or modify the synthesis for their specific applications.

| Polymer | Dihaloarene Monomer | Catalyst(s) | Solvent | Mn (kDa) | PDI (Đ) |

| Poly(2,5-dipentyloxyphenylene vinylene) | 1,4-Diiodo-2,5-dipentyloxybenzene | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, or Pd(OAc)₂ | Benzene | 2.0–2.5 | 1.5–1.6 |

Mn = Number-average molecular weight; PDI = Polydispersity Index

Experimental Protocols

This section provides a detailed methodology for the synthesis of a poly(p-phenylene vinylene) derivative via Stille polycondensation.

Materials and Equipment

-

Monomers:

-

1,4-Diiodo-2,5-dipentyloxybenzene

-

This compound

-

-

Catalyst:

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

-

Solvent:

-

Anhydrous benzene or toluene

-

-

General Reagents:

-

Methanol (for precipitation)

-

Chloroform or Tetrahydrofuran (THF) (for dissolution and chromatography)

-

-

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks and condensers

-

Magnetic stirrer and heating mantle

-

Soxhlet extraction apparatus

-

Standard laboratory glassware

-

Gel Permeation Chromatography (GPC) system for molecular weight analysis

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of polyarylenevinylenes.

Detailed Synthesis Protocol: Poly(2,5-dipentyloxyphenylene vinylene)

-

Reaction Setup:

-

In a flame-dried Schlenk flask, under an inert atmosphere (e.g., nitrogen or argon), combine 1,4-diiodo-2,5-dipentyloxybenzene (1.0 eq), this compound (1.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Add anhydrous toluene (or benzene) to achieve a monomer concentration of approximately 0.1 M.

-

-

Polymerization:

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) with vigorous stirring.

-

Maintain the reaction at this temperature for 24 to 72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the viscous solution into a large volume of methanol with stirring to precipitate the crude polymer.

-

Collect the polymer by filtration and wash it with fresh methanol.

-

For further purification, perform a Soxhlet extraction of the crude polymer. Sequentially extract with methanol, acetone, and hexane to remove oligomers and catalyst residues.

-

The purified polymer is then dissolved in a minimal amount of a good solvent like chloroform or THF.

-

Reprecipitate the polymer by adding this solution to methanol.

-

Collect the final polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-60°C) overnight.

-

Signaling Pathway Diagram (Catalytic Cycle)

The synthesis of polyarylenevinylenes via Stille coupling is driven by a palladium-catalyzed cross-coupling reaction. The generally accepted catalytic cycle is depicted below.

Application of trans-1,2-Bis(tributylstannyl)ethene in Organic Electronics: A Detailed Guide

Introduction

Trans-1,2-Bis(tributylstannyl)ethene is a key organotin reagent utilized in the synthesis of conjugated polymers for organic electronic applications. Its primary role is as a vinylene building block in Stille coupling reactions, enabling the creation of poly(arylene vinylene) (PAV) and poly(thienylene vinylene) (PTV) type polymers. These materials are of significant interest for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices due to their tunable electronic properties and solution processability. This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound in organic electronics.

Application in Organic Field-Effect Transistors (OFETs)

This compound is a versatile monomer for the synthesis of donor-acceptor (D-A) copolymers used as the active layer in OFETs. The introduction of the vinylene linkage can enhance π-conjugation along the polymer backbone, which is crucial for efficient charge transport.

Synthesis of Donor-Acceptor Copolymers

A common application is the Stille copolymerization of this compound with a dibrominated aromatic comonomer. For instance, copolymers based on (E)-2-(2-(thiophen-2-yl)vinyl)thiophene have been synthesized and have demonstrated promising field-effect properties.

Experimental Protocol: Synthesis of (E)-2-(2-(thiophen-2-yl)vinyl)thiophene-based Copolymers via Stille Coupling

This protocol is adapted from the synthesis of similar poly(thienylene vinylene) derivatives.

Materials:

-

This compound

-

Appropriate dibrominated aromatic comonomer (e.g., 2,5-dibromo-3-dodecylthiophene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

-

In a Schlenk flask, dissolve the dibrominated comonomer (1.0 eq), this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and P(o-tol)₃ (0.08 eq) in anhydrous toluene.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Under an inert atmosphere (Argon or Nitrogen), heat the reaction mixture to 110 °C and stir for 48 hours.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.

-

Collect the crude polymer by filtration.

-

Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform.

-

Concentrate the chloroform fraction and precipitate the polymer again in methanol.

-

Collect the final polymer by filtration and dry under vacuum.

Logical Relationship: Stille Polymerization Workflow

Caption: Workflow for the synthesis of conjugated polymers via Stille coupling.

Fabrication of Organic Field-Effect Transistors

The synthesized polymers can be used to fabricate OFETs, typically in a bottom-gate, top-contact architecture.

Experimental Protocol: OFET Fabrication

Materials:

-

Synthesized conjugated polymer

-

Heavily n-doped Si wafers with a 300 nm SiO₂ layer (gate and gate dielectric)

-

Octadecyltrichlorosilane (OTS) for surface treatment

-

Organic solvent for polymer solution (e.g., chloroform, chlorobenzene)

-

Gold (for source and drain electrodes)

Procedure:

-

Clean the Si/SiO₂ substrates by sonication in acetone and isopropanol, followed by drying with nitrogen.

-

Treat the SiO₂ surface with an OTS self-assembled monolayer by immersing the substrates in a dilute OTS solution in toluene.

-

Prepare a solution of the conjugated polymer (e.g., 5-10 mg/mL) in a suitable organic solvent.

-

Spin-coat the polymer solution onto the OTS-treated substrates to form a thin film (typically 30-50 nm).

-

Anneal the polymer film at a temperature optimized for the specific polymer (e.g., 100-150 °C) to improve crystallinity and film morphology.

-

Deposit the gold source and drain electrodes (typically 40-50 nm thick) through a shadow mask by thermal evaporation. The channel length and width are defined by the mask.

Experimental Workflow: OFET Fabrication

Caption: General workflow for the fabrication of a bottom-gate, top-contact OFET.

Quantitative Data for OFET Performance

The performance of OFETs is characterized by parameters such as charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). Below is a summary of reported data for a copolymer synthesized using this compound.

| Polymer | Mobility (μ) [cm² V⁻¹ s⁻¹] | On/Off Ratio (Ion/Ioff) |

| Poly(9,9-dialkylfluorene)-alt-(3-dodecylthienyl-divinylbenzene-3-dodecylthienyl) derivative (PEFTVB) | 2 x 10⁻⁴ | > 10⁴ |

| Poly(9,9-dialkylfluorene)-alt-(3-dodecylthienyl-divinylbenzene-3-dodecylthienyl) derivative (POFTVB) | 2 x 10⁻⁵ | > 10³ |

Application in Organic Photovoltaics (OPVs)

While less commonly reported than in OFETs, polymers derived from this compound can also be employed as the donor material in bulk heterojunction (BHJ) organic solar cells. The vinylene linkages can contribute to broadening the absorption spectrum of the polymer, which is beneficial for light harvesting.

Fabrication of Organic Photovoltaic Devices

The general structure of a conventional BHJ solar cell is ITO/PEDOT:PSS/Active Layer/Cathode.

Experimental Protocol: OPV Fabrication

Materials:

-

Synthesized conjugated polymer (donor)